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Compound of Interest

(4-Aminosulfonylphenyl)boronic
Compound Name: d
aci

Cat. No. 81292025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
Aminosulfonylphenyl)boronic acid, a key building block in medicinal chemistry and organic
synthesis. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, alongside generalized experimental protocols for the
acquisition of such spectra.

Core Spectroscopic Data

While a complete set of publicly available raw spectral data for (4-
Aminosulfonylphenyl)boronic acid (CAS No: 613660-87-0, Molecular Formula: CeHsBNO4S)
is limited, data from various suppliers and analogous compounds allow for a reliable
characterization. The following tables summarize the expected and reported spectroscopic data
for this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted and Reported)
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

Ar-H (ortho to -
~8.2-8.0 d 2H

B(OH)2)

Ar-H (ortho to -
~7.9-7.7 d 2H

SO2NHz2)
~7.3 brs 2H -SO2NH:2
~5.5 br s 2H -B(OH)2

Note: Predicted values are based on the analysis of structurally similar compounds. A
certificate of analysis for this compound has confirmed a 1H NMR spectrum consistent with its

structure.[1]

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (6) ppm

Assignment

~145 Ar-C (para to -B(OH)z2)
~135 Ar-C (ipso to -B(OH)2)
~130 Ar-CH (ortho to -B(OH)z2)
~125 Ar-CH (ortho to -SO2NH2)

Table 3: IR Spectroscopic Data (Predicted)
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretch (sulfonamide) and

3400 - 3200 Strong, Broad ) ]

O-H stretch (boronic acid)
~3100 Medium Aromatic C-H stretch
~1600, ~1480 Medium Aromatic C=C stretch
~1340 Strong Asymmetric SOz stretch
~1160 Strong Symmetric SO2 stretch
~1090 Medium B-O stretch

Table 4: Mass Spectrometry Data

m/z lon

201.03 [M]* (Calculated for CeHs*BNO4S)
200.03 [M]* (Calculated for CeHs°®BNOa4S)
184.02 [M-OH]*

122.04 [M-SO2NHz]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (4-Aminosulfonylphenyl)boronic

acid in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-ds.

e 1H NMR Acquisition:

o Instrument: 400 MHz or higher field NMR spectrometer.
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o Pulse Program: Standard proton pulse program.
o Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.

o Referencing: The residual solvent peak (e.g., DMSO-ds at ~2.50 ppm) is used as an
internal standard.

e 13C NMR Acquisition:

[¢]

Instrument: 100 MHz or higher field NMR spectrometer.

[¢]

Pulse Program: Proton-decoupled pulse program.

Number of Scans: 1024 or more, as 13C has low natural abundance.

[e]

o

Relaxation Delay: 2-5 seconds.

[¢]

Referencing: The solvent peak (e.g., DMSO-de at ~39.52 ppm) is used as an internal
standard.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid (4-
Aminosulfonylphenyl)boronic acid powder directly onto the ATR crystal. Apply pressure to
ensure good contact between the sample and the crystal.

* IR Spectrum Acquisition:

o Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR
accessory.

Mode: Transmittance or Absorbance.

o

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]
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o Number of Scans: 16-32.

o Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

e Mass Spectrum Acquisition:

o Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an
electrospray ionization (ESI) source.

o lonization Mode: Positive or negative ion mode can be used.

o Mass Range: m/z 50-500.

o Data Analysis: The resulting spectrum should be analyzed for the molecular ion peak and

characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent
spectroscopic characterization of a chemical compound like (4-Aminosulfonylphenyl)boronic

acid.

A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 4-Bromobenzenesulfonamide [webbook.nist.gov]
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of (4-
Aminosulfonylphenyl)boronic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1292025#spectroscopic-data-nmr-ir-ms-
for-4-aminosulfonylphenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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